5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5,7-dichloro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSMTQAWXCPMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Intramolecular Nucleophilic Substitution on 2-Chloro-3-nitropyridines
A recent efficient protocol utilizes readily available 2-chloro-3-nitropyridines as starting materials. The process involves:
- Conversion of 2-chloro-3-nitropyridines to pyridinyl keto esters through nucleophilic aromatic substitution.
- Formation of hydrazones via the Japp–Klingemann reaction.
- Intramolecular nucleophilic substitution of the nitro group by hydrazone anions leading to ring closure and formation of the pyrazolo[4,3-b]pyridine core.
- The reaction proceeds under mild conditions with controlled temperature (20–40 °C).
- Intermediate N-acetyl hydrazones are formed and converted to the final product upon heating.
- The method provides good yields and high selectivity.
| Reaction Time (min) | Temperature (°C) | Observed Species | Conversion Notes |
|---|---|---|---|
| 3 | 20 | Intermediate 5a′ formed | Complete conversion of precursor 4a |
| 30 | 20 | 5a′ and 5a mixture | Equimolar mixture of intermediate and product |
| 45 | 40 | Predominantly 5a | Mostly pure pyrazolo[4,3-b]pyridine |
This data confirms the intermediate's role and optimal conditions for conversion to the target compound.
Ring-Closure Reaction Using 2-Chloro-3-pyridinecarboxaldehyde and Hydroxylamine Hydrochloride
Another method involves the ring closure of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide solvent with hydroxylamine hydrochloride as a catalyst:
- The reaction is carried out at 60 °C for 6–8 hours.
- Triethylamine is used as a base.
- The ring closure yields 1H-pyrazolo[3,4-b]pyridine derivatives with yields up to 85%.
Reaction parameters and yields:
| Entry | Oxammonium Hydrochloride (g) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 10 | 6 | 43 |
| 2 | 50 | 8 | 71 |
| 3 | 25 | 8 | 85 |
This method is valued for its use of inexpensive starting materials, mild reaction conditions, and suitability for scale-up.
Preparation via Sodium Nitrite-Mediated Diazotization and Cyclization
A classical approach involves:
- Diazotization of amino-substituted pyridine derivatives using sodium nitrite in acidic conditions (dilute sulfuric or hydrochloric acid).
- Reaction temperatures are maintained between 0 to 5 °C to ensure controlled reaction.
- Subsequent cyclization leads to pyrazolo[4,3-b]pyridine derivatives with halogen substitutions.
This method is noted for:
- High yields (>90%) under gentle conditions.
- Simple post-reaction workup.
- The molar ratio of sodium nitrite to substrate is optimized between 1:1 and 2:1.
This approach is commonly applied for synthesizing halogenated pyrazolo-pyridine esters and can be adapted for 5,7-dichloro substitution by choosing appropriate chlorinated precursors.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The intramolecular nucleophilic substitution method (S_NAr) is particularly useful when starting from nitro-substituted chloropyridines, enabling selective displacement of the nitro group and subsequent ring closure.
- Use of hydroxylamine hydrochloride as a catalyst in DMF solvent offers a practical and environmentally benign route with high yields and straightforward purification.
- Sodium nitrite-mediated diazotization is a classical and reliable method, especially effective for preparing halogenated pyrazolo-pyridines with excellent yields and mild reaction conditions.
- Control of reaction temperature and reagent ratios is critical to optimize yield and purity.
- The choice of starting materials (chlorinated pyridines or amino derivatives) dictates the substitution pattern on the final pyrazolo[4,3-b]pyridine ring.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at positions 5 and 7 undergo SNAr reactions with nucleophiles under mild conditions. For example:
-
Ammonolysis : Reaction with aqueous ammonia at 80°C yields 5,7-diamino derivatives.
-
Alkoxy Substitution : Treatment with sodium methoxide in DMF replaces chlorine with methoxy groups at both positions.
Table 1: SNAr Reaction Conditions and Outcomes
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aq) | 80°C, 12h | 5,7-Diamino-1H-pyrazolo[4,3-b]pyridine | 72% | |
| NaOMe | DMF, 60°C | 5,7-Dimethoxy-1H-pyrazolo[4,3-b]pyridine | 65% |
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorines participate in palladium-catalyzed couplings, enabling C–C and C–N bond formation:
-
Suzuki–Miyaura Coupling : Reacts with arylboronic acids at position 7 using Pd(PPh₃)₄ and K₂CO₃.
-
Buchwald–Hartwig Amination : Primary/secondary amines install amino groups at position 5 with Xantphos as a ligand.
Table 2: Cross-Coupling Reactions
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles:
-
Pyrazole Annulation : Reacts with hydrazines under basic conditions to form tricyclic systems.
-
Intramolecular Cyclization : With α,β-unsaturated ketones, it forms pyrazolo[4,3-b]quinolines via Heck coupling.
Key Example :
Treatment with acetylenedicarboxylate in ethanol at reflux produces a pyrazolo[4,3-b]pyridine-fused diketone (83% yield) .
Functional Group Interconversion
-
Hydrolysis : Chlorines at position 7 are selectively hydrolyzed to hydroxyl groups using NaOH/H₂O at 120°C.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring, yielding a tetrahydropyrazolo derivative.
Table 3: Functionalization Reactions
Regioselectivity and Mechanistic Insights
Scientific Research Applications
5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring fused pyrazole and pyridine rings, with chlorine substituents at the 5 and 7 positions; its molecular formula is and it has a molecular weight of approximately 188.01 g/mol. It is of interest in medicinal chemistry because its structural features may confer unique biological properties.
Potential Applications
- Pharmaceutical Development this compound can be applied to pharmaceutical development. It exhibits significant biological activity, particularly as an inhibitor of phosphodiesterase enzymes, which has implications for treating neurodegenerative diseases by modulating cyclic nucleotide levels in cells. Studies have also suggested potential antitumor activities and effects on various cellular pathways, making it a candidate for further pharmacological exploration.
- Antimicrobial and Antiproliferative Agents Pyridine derivatives, including those with a pyrazolo[3,4-b]pyridine moiety, have been synthesized and tested for their antimicrobial and antiproliferative activity . These compounds have demonstrated slight to high antimicrobial activity against various microorganisms . Some have also shown remarkable cytotoxic activities against Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) cells, with some exhibiting antiproliferative potency better than that of doxorubicin against MCF7 cells .
- TBK1 Inhibitors Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent TBK1 inhibitors, which could have therapeutic applications .
- Kinase Inhibitors Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors, with the pyrazolo portion acting as a hydrogen bond .
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine | Contains bromine instead of iodine at position 3 | May exhibit different reactivity patterns |
| 5-Iodo-1H-pyrazolo[4,3-b]pyridine | Iodine substitution at position 5 | Potentially enhanced lipophilicity |
| 5-Chloro-7-fluoro-1H-pyrazolo[4,3-b]pyridine | Fluorine substitution at position 7 | Altered electronic properties |
| 6-Methyl-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine | Methyl group at position 6 | May affect solubility and binding |
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound is synthesized via cyclization reactions similar to those used for pyrido[4,3-b]pyridine derivatives , but halogenation steps require precise control to avoid over-substitution.
- Material Science : Pyrazolopyrimidines with ester groups (e.g., ) show improved solubility, making them suitable for optoelectronic applications.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves halogenation of pyrazolo-pyridine precursors. Key steps include:
- Halogenation : Use N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C for regioselective introduction of chlorine atoms at C5 and C7 positions, as demonstrated in structurally related sulfonamide derivatives .
- Multi-step optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) can introduce functional groups post-halogenation . Critical parameters include stoichiometric control of halogenating agents, inert atmosphere (N₂/Ar), and temperature monitoring to prevent over-reaction .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves proton environments and confirms chlorine substitution patterns. For example, deshielded aromatic protons near chlorine atoms appear downfield (δ 8.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (188.01 g/mol) and isotopic patterns characteristic of dichloro compounds .
- X-ray crystallography : Resolves crystal structure and confirms regiochemistry, as applied in related tetrahydro-pyrazolo[4,3-c]pyridine derivatives .
- HPLC-UV : Uses C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95% by area normalization) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulate matter .
- Waste disposal : Segregate halogenated waste in labeled containers for incineration by licensed facilities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data for pyrazolo[4,3-b]pyridine derivatives across literature sources?
- Methodological Answer :
- Comparative crystallography : Cross-reference with X-ray structures (e.g., HetCat entry PYPZ11) to validate NMR assignments and rule out tautomeric ambiguities .
- Computational validation : Use density functional theory (DFT) to predict 13C chemical shifts and compare with experimental data .
- Dynamic NMR : Perform variable-temperature 1H NMR to detect tautomerization or rotational barriers causing signal splitting .
Q. What experimental design considerations are critical for optimizing halogenation in pyrazolo[4,3-b]pyridine systems?
- Methodological Answer :
- Regioselectivity : Introduce directing groups (e.g., sulfonamides) to favor C5/C7 chlorination over other positions, as shown in naphthalene-sulfonamide analogs .
- Reagent stoichiometry : Use 2.2 equivalents of NCS to ensure dihalogenation while minimizing polyhalogenated by-products .
- In-situ monitoring : Employ IR spectroscopy to track NCS consumption and optimize reaction quenching .
Q. How to design biological activity assays for this compound targeting retroviral enzymes?
- Methodological Answer :
- Enzyme inhibition : Test HIV-1 reverse transcriptase (RT) inhibition using a fluorescence-based assay with dNTP substrates (IC50 determination) .
- Cellular efficacy : Use MT-4 cells infected with HIV-IIIB strain; quantify viral replication via p24 antigen ELISA and cytotoxicity via MTT assays .
- Control compounds : Include zidovudine (AZT) as a positive control and assess selectivity indices (CC50/EC50) .
Q. What structure-activity relationship (SAR) insights guide functionalization of the pyrazolo[4,3-b]pyridine core for enhanced bioactivity?
- Methodological Answer :
- C5/C7 substitution : Chlorine atoms enhance lipophilicity and enzyme binding, as seen in antiviral pyrrolo[2,3-b]pyridines .
- N1 modifications : Bulky groups (e.g., benzyl) improve metabolic stability but reduce solubility; balance via PEGylation .
- Ring saturation : Tetrahydro derivatives (e.g., 4,5,6,7-tetrahydro analogs) increase conformational flexibility, enhancing potency against resistant viral strains .
Q. What methodologies effectively identify and quantify trace impurities in this compound batches?
- Methodological Answer :
- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect chlorinated by-products (e.g., mono-chloro intermediates) with LOD ≤ 0.1% .
- Headspace GC-MS : Quantify residual solvents (e.g., DMF) against ICH Q3C guidelines .
- qNMR with ERETIC2 : Achieve absolute quantification without standards by integrating proton signals against a calibrated reference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
